N-[N'-(4-Chloro-benzoyl)-hydrazinocarbothioyl]-nicotinamide
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Overview
Description
N~3~-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzoyl group, a hydrazino group, a carbothioyl group, and a nicotinamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioyl group. Finally, the resulting compound is coupled with nicotinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N3-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N~3~-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: An intermediate used in the synthesis of N3-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide.
Nicotinamide: A component of the target compound, known for its biological activities.
Uniqueness
N~3~-{[2-(4-Chlorobenzoyl)hydrazino]carbothioyl}nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11ClN4O2S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-[[(4-chlorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-5-3-9(4-6-11)13(21)18-19-14(22)17-12(20)10-2-1-7-16-8-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
VKCYHZZQFSQDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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